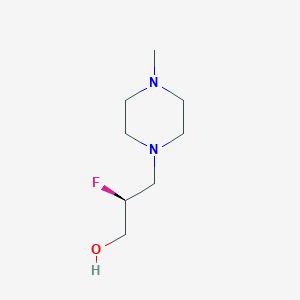
(2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL is a chemical compound with a unique structure that includes a fluorine atom, a piperazine ring, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL typically involves the reaction of a suitable fluorinated precursor with a piperazine derivative. One common method involves the nucleophilic substitution of a fluorinated alkyl halide with 4-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a methyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-fluorinated or methylated derivatives.
Substitution: Formation of azide or thiol derivatives.
Applications De Recherche Scientifique
(2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific properties, such as hydrophilicity or bioadhesion.
Mécanisme D'action
The mechanism of action of (2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or electrostatic interactions. The piperazine ring can provide additional binding sites, while the hydroxyl group can participate in hydrogen bonding or other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL: Unique due to the presence of a fluorine atom and a piperazine ring.
(2S)-2-Fluoro-3-(4-ethylpiperazin-1-YL)propan-1-OL: Similar structure but with an ethyl group instead of a methyl group.
(2S)-2-Fluoro-3-(4-methylpiperidin-1-YL)propan-1-OL: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound in drug design and development.
Propriétés
Formule moléculaire |
C8H17FN2O |
|---|---|
Poids moléculaire |
176.23 g/mol |
Nom IUPAC |
(2S)-2-fluoro-3-(4-methylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C8H17FN2O/c1-10-2-4-11(5-3-10)6-8(9)7-12/h8,12H,2-7H2,1H3/t8-/m0/s1 |
Clé InChI |
ZDHRSXNQOQJQAV-QMMMGPOBSA-N |
SMILES isomérique |
CN1CCN(CC1)C[C@@H](CO)F |
SMILES canonique |
CN1CCN(CC1)CC(CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13768445.png)
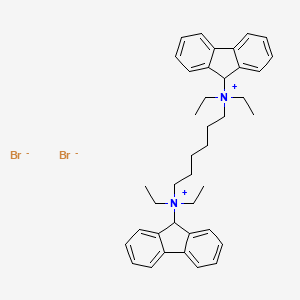
![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)


![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)
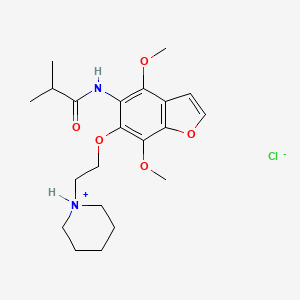
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)


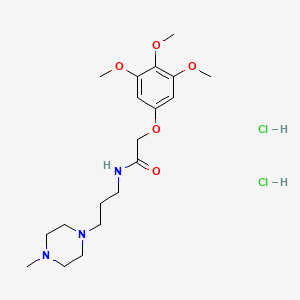
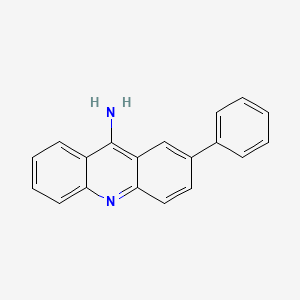
![Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-](/img/structure/B13768503.png)
